TBK1 Kinase Inhibition: A Lack of Public Direct-Comparison Data
The target compound is structurally related to a class of TBK1/IKKε inhibitors detailed in patent WO2014004863A2 [1]. However, a direct, head-to-head quantitative comparison of its IC50 value against a defined standard (e.g., BX795, MRT67307) in the same assay system is not available in the public domain. Individual IC50 values for structurally similar pyrrolo[1,2-a]pyrazines have been reported (e.g., 6 nM for CHEMBL2207217 against TBK1 [2]), but cross-study comparisons are invalid due to differing assay conditions. The absence of such data prevents any data-driven procurement decision based on potency.
| Evidence Dimension | TBK1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly available IC50 data against TBK1. |
| Comparator Or Baseline | Close structural analog CHEMBL2207217: IC50 = 6 nM against TBK1 (radiometry assay). |
| Quantified Difference | Not calculable; invalid cross-study and cross-structure comparison. |
| Conditions | Comparator data from BindingDB: Inhibition of TBK1 by radiometry, curated by ChEMBL [2]. |
Why This Matters
For TBK1 or IKKε inhibitor procurement, a compound's potency in a specific assay is the foundational selection criterion; its absence makes data-driven substitution impossible.
- [1] WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof. Published 2014-01-03. View Source
- [2] BindingDB. Entry for BDBM50401910 (CHEMBL2207217). Data field: IC50 for Serine/threonine-protein kinase TBK1. Accessed 2026. View Source
